molecular formula C13H10F3NO B1607608 4'-Trifluoromethoxy-biphenyl-3-YL amine CAS No. 436150-22-0

4'-Trifluoromethoxy-biphenyl-3-YL amine

Cat. No.: B1607608
CAS No.: 436150-22-0
M. Wt: 253.22 g/mol
InChI Key: DFIFGSBRYALIMR-UHFFFAOYSA-N
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Description

4’-Trifluoromethoxy-biphenyl-3-YL amine is an organic compound that features a trifluoromethoxy group attached to a biphenyl structure with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Trifluoromethoxy-biphenyl-3-YL amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the condensation reaction of ortho-trifluoromethoxybenzaldehyde with ethyl glycinate .

Industrial Production Methods

Industrial production of 4’-Trifluoromethoxy-biphenyl-3-YL amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Trifluoromethoxy-biphenyl-3-YL amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives with different functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted biphenyl compounds, depending on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 4’-Trifluoromethoxy-biphenyl-3-YL amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the biphenyl structure provides stability and rigidity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4’-Trifluoromethoxy-biphenyl-3-YL amine include:

Uniqueness

4’-Trifluoromethoxy-biphenyl-3-YL amine is unique due to its specific combination of the trifluoromethoxy group and biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIFGSBRYALIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375324
Record name 4'-Trifluoromethoxy-biphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436150-22-0
Record name 4'-Trifluoromethoxy-biphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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